molecular formula C30H22OSi B3336131 Dibenzofuran-2-yl(triphenyl)silane CAS No. 18919-21-6

Dibenzofuran-2-yl(triphenyl)silane

Cat. No.: B3336131
CAS No.: 18919-21-6
M. Wt: 426.6 g/mol
InChI Key: BPMIFJSBSOGRSC-UHFFFAOYSA-N
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Description

Dibenzofuran-2-yl(triphenyl)silane is an advanced organosilane reagent of significant interest in synthetic and materials chemistry research. Its primary research value lies in its role as a key precursor in the metal-free, photocatalytic synthesis of silanols, a class of compounds with wide applications in the silicone industry and as intermediates in organic synthesis . Under visible light-mediated organoboron catalysis, this compound is efficiently oxidized to the corresponding silanol in high yield (reported up to 90%), providing a green and sustainable synthetic protocol that operates at room temperature and avoids the use of transition metals . The molecular structure, which integrates a dibenzofuran heterocyclic system with a triphenylsilane group, is also highly relevant in the development of organic electronic materials. Dibenzofuran-based motifs are frequently employed in the design of host materials for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs) due to their high thermal stability and relatively high triplet energy levels, which are crucial for facilitating energy transfer in electroluminescent devices . Researchers can utilize this compound to explore novel materials for display and lighting technologies. As such, this compound serves as a versatile building block for method development in sustainable catalysis and for the fabrication of advanced organic light-emitting materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-yl(triphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22OSi/c1-4-12-23(13-5-1)32(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-20-21-30-28(22-26)27-18-10-11-19-29(27)31-30/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMIFJSBSOGRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403360
Record name dibenzofuran-2-yl(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18919-21-6
Record name dibenzofuran-2-yl(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dibenzofuran-2-yl(triphenyl)silane (CAS#: 18919-21-6) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C30H22OSi
  • Molecular Weight : 426.58 g/mol
  • Structure : The compound consists of a dibenzofuran moiety attached to a triphenylsilane group, which may influence its biological interactions and solubility properties.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of dibenzofuran derivatives, including their potential as anticancer agents and their interaction with cellular mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • Compounds similar to dibenzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
    • The presence of electron-withdrawing groups in the structure enhances the cytotoxicity by facilitating DNA damage, leading to cell death through multiple strand breaks .
  • Case Studies :
    • A study demonstrated that hybrid compounds combining dibenzofuran with other pharmacophores exhibited significant cytotoxicity against cancer cell lines, with selectivity indices favoring cancerous cells over normal cells .
    • Another investigation focused on the effects of dibenzofuran derivatives on leukemia and solid tumors, reporting promising results in inhibiting metastasis and tumor growth .

Table 1: Cytotoxicity of Dibenzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Dibenzofuran derivative 1MCF-710Apoptosis via ROS
Dibenzofuran derivative 2HeLa15DNA damage and apoptosis
Hybrid compoundHuTu 808Mitochondrial pathway activation
Benzofuroxan derivativeP388 leukemia5Inhibition of DNA synthesis

Research Findings

  • Photochemical Reactions :
    • Recent studies have explored the photochemical properties of dibenzofuran derivatives, revealing their compatibility in metal-free catalysis for generating silanols from triphenyl silanes under visible light conditions. This indicates potential applications in synthetic organic chemistry .
  • Organosilicon Chemistry :
    • Research into organosilicon derivatives has shown that compounds like this compound can undergo various chemical transformations, making them versatile for further functionalization and application in materials science, particularly in organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Applications in Organic Electronics

1. Light Emitting Diodes (LEDs)

Dibenzofuran-2-yl(triphenyl)silane is utilized as a host material in organic light-emitting diodes (OLEDs). Its structural characteristics allow it to facilitate efficient energy transfer and improve device performance.

  • Performance Metrics : Research indicates that devices incorporating this compound exhibit enhanced external quantum efficiency (EQE) and reduced degradation compared to traditional materials .

2. Photonic Devices

The compound's luminescent properties make it an attractive candidate for photonic applications. Its ability to emit light at specific wavelengths can be harnessed in sensors and display technologies.

Applications in Medicinal Chemistry

1. Anticancer Activity

Dibenzofuran derivatives, including this compound, have shown promising results in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms such as increased reactive oxygen species (ROS) production and DNA damage.

Table 1: Cytotoxicity of Dibenzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Dibenzofuran derivative 1MCF-710Apoptosis via ROS
Dibenzofuran derivative 2HeLa15DNA damage and apoptosis
Hybrid compoundHuTu 808Mitochondrial pathway activation
Benzofuroxan derivativeP388 leukemia5Inhibition of DNA synthesis

These findings suggest that modifications to the dibenzofuran structure can enhance its anticancer efficacy, potentially leading to the development of new therapeutic agents .

Case Studies

Case Study 1: Hybrid Compounds

A study explored hybrid compounds combining dibenzofuran with other pharmacophores, reporting significant cytotoxicity against various cancer cell lines while favoring cancerous cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Photochemical Reactions

Research on photochemical reactions involving dibenzofuran derivatives has revealed their potential as photocatalysts in organic reactions. These compounds can facilitate various transformations under light irradiation, showcasing their versatility beyond traditional applications .

Chemical Reactions Analysis

Oxidation to Silanol

Under visible light-mediated conditions, triaryl silanes undergo oxidation to silanols. AQDAB (aminoquinoline diarylboron) catalyzes this transformation in the presence of oxygen, DMSO/H₂O solvent, and light irradiation . While Dibenzofuran-2-yl(triphenyl)silane itself is not explicitly tested in the study, triaryl silanes with para-substituted phenyl groups (e.g., -Me, -OMe, -CF₃) yielded silanols in 75–94% efficiency .

Table 1: Oxidation of Triaryl Silanes Under AQDAB Catalysis

SubstrateProductYield (%)
TriphenylsilaneTriphenylsilanol82
(p-Tolyl)₃SiH(p-Tolyl)₃SiOH94
(p-CF₃Ph)₃SiH(p-CF₃Ph)₃SiOH88

Mechanistic Notes :

  • The reaction proceeds via a radical pathway, supported by inhibition under TEMPO or BHT .

  • Gram-scale synthesis of triphenylsilanol (82% yield) demonstrates scalability .

Thermal Decomposition

Phenylhydrosilanes decompose via bimolecular redistribution. Kinetic studies on triphenylsilane reveal an activation energy of 70.1 kcal/mol and a frequency factor of 10²¹·⁸ liter/mol·min . this compound’s bulkier substituent may alter decomposition kinetics, potentially increasing activation energy due to steric hindrance.

Table 2: Thermal Stability Parameters of Aryl Silanes

SilaneActivation Energy (kcal/mol)Frequency Factor (L/mol·min)
PhSiH₃39.910¹⁴·⁷
Ph₂SiH₂58.010¹⁹·⁸
Ph₃SiH70.110²¹·⁸

Reaction Pathway :

  • Bimolecular redistribution dominates, with no free-radical intermediates detected .

Radical-Initiated Cyclization

Triphenylsilane reacts with 1,2-diphenylethyne under DTBP (di-tert-butyl peroxide) initiation at 130°C to form silaindenes . For this compound, analogous cyclization could yield fused-ring systems, leveraging its dibenzofuran moiety.

Table 3: Radical-Mediated Reactions of Triphenylsilane

ReactantsConditionsProductYield (%)
Ph₃SiH + PhC≡CPhDTBP, PhCF₃, 130°C1,1,2,3-Tetraphenyl-1H-benzo[b]silole67

Key Observations :

  • Solvent choice (e.g., trifluorotoluene) enhances yields by stabilizing radical intermediates .

  • Reaction scalability is feasible under nitrogen atmosphere .

Cross-Coupling Reactions

While direct data on this compound is limited, aryl silanes participate in cross-couplings (e.g., Hiyama coupling). For example, biphenyldimethylsilane forms silafluorenes under DTBP initiation . Similar conditions may enable this compound to engage in C–Si bond activations for constructing π-conjugated systems.

Critical Factors :

  • Temperature : Reactions typically require >120°C for efficient radical generation .

  • Steric Effects : Bulky substituents may slow reaction rates but improve regioselectivity.

Comparison with Similar Compounds

Key Differences :

  • Aromaticity vs. Aliphatic Chains : The dibenzofuran group introduces extended π-conjugation, enhancing UV stability compared to aliphatic silanes like trimethylsilane. This makes it more suitable for outdoor material coatings .
  • Steric Effects : The bulky dibenzofuran substituent reduces reactivity in nucleophilic substitutions compared to triphenylsilane, which is more widely used in synthetic chemistry .

Environmental Degradation Pathways

Table 2: Predicted Biodegradation Behavior of Aromatic Compounds

Compound Type Anaerobic Removal (%) Aerobic Removal (%) Key Factors
Triphenyl Ester OPEs >70 <30 Aromatic structure
Chlorinated OPEs <30 <20 Electron-withdrawing Cl
This compound (Predicted) ~50 (Moderate) ~20 (Low) Aromatic rings, silane group

Analysis :

  • Triphenyl ester OPEs degrade efficiently under anaerobic conditions due to microbial utilization of aromatic rings as carbon sources . By analogy, the dibenzofuran moiety in the silane compound may facilitate partial anaerobic biodegradation (~50%) but with slower kinetics due to the stability of the silane backbone.
  • Chlorinated compounds exhibit low degradation due to electron-withdrawing effects; the absence of halogens in this compound may improve biodegradability relative to chlorinated analogs .

Material Performance in Protective Coatings

Table 3: Silane Impregnation vs. Conventional Coatings (Adapted from )

Parameter Silane Impregnation Conventional Polymer Coatings
Penetration Depth 2–5 mm 0.1–0.5 mm
Durability >10 years 3–5 years
Hydrophobicity High Moderate

Comparison :

  • This compound’s larger molecular size may reduce penetration depth compared to smaller silanes (e.g., trimethylsilane). However, its aromatic structure could enhance durability by resisting oxidative degradation .
  • Conventional coatings form a surface film, whereas silanes chemically bond to substrates, offering long-term protection despite higher initial costs .

Rotational Isomerism and Physicochemical Properties

Insights from Phosphorus Compounds :

  • Triphenyl phosphine oxide exhibits a dipole moment difference of ~1.5 D compared to triphenyl phosphine, attributed to the P=O group .
  • For this compound, rotational isomerism around the Si–O bond could influence its dipole moment and solubility. The bulky dibenzofuran group may restrict rotation, stabilizing specific conformers and enhancing crystallinity compared to less hindered silanes .

Q & A

Q. What are the common synthetic routes for Dibenzofuran-2-yl(triphenyl)silane?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting triphenylsilane derivatives with dibenzofuran-containing electrophiles under anhydrous conditions. For example, using a benzoylisothiocyanate intermediate in 1,4-dioxane at room temperature, followed by isolation via ice/water precipitation . Alternatively, silane coupling agents can facilitate the introduction of the triphenylsilyl group to dibenzofuran precursors under catalytic conditions .

Q. What purification methods are effective for isolating this compound?

Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from solvents like toluene or dichloromethane. Solid-phase extraction (SPE) using HLB cartridges is also viable for removing polar impurities, as demonstrated in analogous silane purification workflows .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles; SHELXL software is widely used for refinement .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and silane bonding .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis of this compound be obtained?

Isotopic labeling (e.g., 29Si^{29}\text{Si} NMR) and kinetic studies can elucidate reaction pathways. Computational methods (DFT calculations) may model intermediates, such as silyl cations or radical species, to predict regioselectivity . Cross-validation with experimental data (e.g., crystallographic results from triclinic crystal systems ) refines mechanistic hypotheses.

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) achieves ppb-level sensitivity. For halogenated byproducts, gas chromatography with electron capture detection (GC-ECD) is recommended, as validated in studies of chlorinated dibenzofurans . Deactivated glassware (5% DMDCS-treated) minimizes analyte adsorption during analysis .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies in bond angles (e.g., silane vs. carbon bonding) require cross-validation:

  • Compare XRD data with computational models (e.g., density functional theory) .
  • Use multi-nuclear NMR (19F^{19}\text{F}, 29Si^{29}\text{Si}) to confirm electronic environments .
  • Re-refine XRD datasets in SHELXL with alternative constraints to test robustness .

Q. What are the toxicological considerations for handling this compound?

While direct toxicity data are limited, structurally related dibenzofuran derivatives (e.g., 3-acetamidodibenzofuran) exhibit tumorigenic potential in rodents. Precautionary measures include:

  • Using fume hoods to avoid inhalation of decomposition products (e.g., NOx_x) .
  • Adhering to waste disposal protocols for halogenated organics .

Q. How does the electronic structure of the silane group influence reactivity?

The triphenylsilyl group stabilizes adjacent carbocations via hyperconjugation, enhancing electrophilic substitution at the dibenzofuran ring. Electrochemical studies (cyclic voltammetry) can quantify silane-induced electron-withdrawing effects, as demonstrated for similar boron-containing silanes .

Q. What strategies improve the compound’s stability under ambient conditions?

  • Store under inert gas (argon) to prevent oxidation of the Si–C bond.
  • Avoid prolonged exposure to UV light, which may cleave the dibenzofuran ring .
  • Encapsulate in cyclodextrins or silica matrices to reduce hydrolysis .

Q. How can this compound be functionalized for material science applications?

The silane moiety enables surface modification (e.g., SiO2_2 coatings) via hydrolysis-condensation. For optoelectronic materials, Suzuki-Miyaura coupling introduces aryl groups at the dibenzofuran core, leveraging its planar π-system for charge transport .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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